molecular formula C9H9ClO B054124 Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride CAS No. 117040-22-9

Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride

Cat. No. B054124
CAS RN: 117040-22-9
M. Wt: 168.62 g/mol
InChI Key: QCRKRNYHUTXCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride, also known as norbornene-2-carbonyl chloride, is an important organic compound used in various scientific research applications. It has a unique structure that allows it to be used in a wide range of chemical reactions.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride is related to its unique structure. It has a strained ring system that makes it a highly reactive compound. It can undergo various chemical reactions such as cycloadditions, Diels-Alder reactions, and other organic transformations.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a synthetic compound that is used primarily for scientific research purposes.

Advantages and Limitations for Lab Experiments

The advantages of using bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride in lab experiments are its high reactivity and versatility. It can be used in a wide range of chemical reactions and can produce various organic compounds. However, its limitations include its high cost and potential hazards associated with its use.

Future Directions

There are several future directions for the use of bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride in scientific research. One direction is the development of new synthetic methodologies using this compound as a building block. Another direction is the exploration of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, its use in organometallic chemistry and catalysis is an area of ongoing research.

Synthesis Methods

The synthesis of bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride can be achieved by the reaction of norbornene with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). This method is a simple and efficient way to produce the compound in high yield.

Scientific Research Applications

Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride is used in various scientific research applications. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a ligand in organometallic chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRKRNYHUTXCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C=C2C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560124
Record name Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117040-22-9
Record name Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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